molecular formula C18H14F4N2O3 B7432993 6-Fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole

6-Fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole

Cat. No. B7432993
M. Wt: 382.3 g/mol
InChI Key: XBBDOAFYZTZFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzoxazole derivative that possesses unique properties, making it an attractive candidate for research and development.

Mechanism of Action

The exact mechanism of action of 6-Fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole is not fully understood. However, research suggests that it may work by inhibiting certain enzymes or proteins in the body, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It has been studied for its potential to reduce oxidative stress in the body, which can lead to various health benefits. Additionally, it has been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole in lab experiments is its unique properties, which make it an attractive candidate for research and development. However, its complex synthesis method and potential toxicity may limit its use in certain experiments.

Future Directions

There are various future directions for research on 6-Fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole. One potential direction is to further study its potential as an anti-cancer agent, with a focus on its mechanism of action and potential side effects. Additionally, research could focus on its potential as an anti-inflammatory agent, with a focus on its effects on specific inflammatory pathways in the body. Finally, further research could explore the potential of this compound in other areas, such as neurodegenerative diseases or cardiovascular diseases.

Synthesis Methods

The synthesis of 6-Fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole involves a series of chemical reactions. The starting material for the synthesis is 2-aminobenzoxazole, which undergoes a series of reactions with other reagents to produce the final product. The synthesis method is complex and requires specialized knowledge and equipment.

Scientific Research Applications

The compound has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, with research indicating that it may inhibit the growth of cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent, with research indicating that it may reduce inflammation in the body.

properties

IUPAC Name

6-fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O3/c19-12-4-5-14-15(9-12)26-17(23-14)24-6-7-25-16(10-24)11-2-1-3-13(8-11)27-18(20,21)22/h1-5,8-9,16H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBDOAFYZTZFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC3=C(O2)C=C(C=C3)F)C4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole

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